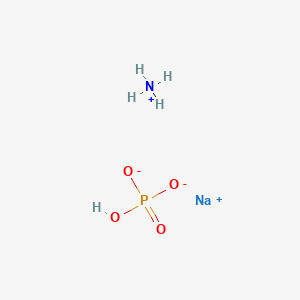
Potassium tetrachloroaluminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tetrachloroaluminate is an inorganic compound with the chemical formula KAlCl₄. It is a white crystalline solid that is highly soluble in water. This compound is primarily used as a catalyst in organic synthesis and as an electrolyte in batteries to enhance ionic conductivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium tetrachloroaluminate can be synthesized by reacting potassium chloride with aluminum chloride in a stoichiometric ratio. The reaction is typically carried out in a dry, inert atmosphere to prevent hydrolysis of the aluminum chloride. The reaction can be represented as follows:
KCl+AlCl3→KAlCl4
Industrial Production Methods: In industrial settings, this compound is produced by mixing potassium chloride and aluminum chloride in a molten state. The mixture is then cooled to form the crystalline product. This method ensures high purity and yield of the compound .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Complex Formation: It forms complexes with various organic and inorganic ligands, enhancing its utility in catalysis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines, amines.
Major Products:
Oxidation Products: Aluminum oxide, potassium chloride.
Reduction Products: Aluminum metal, potassium chloride.
Substitution Products: Various organometallic complexes.
Applications De Recherche Scientifique
Potassium tetrachloroaluminate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Mécanisme D'action
The mechanism by which potassium tetrachloroaluminate exerts its effects is primarily through its ability to act as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical reactions. The molecular targets include organic substrates and metal ions, where it promotes the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
- Sodium tetrachloroaluminate (NaAlCl₄)
- Lithium tetrachloroaluminate (LiAlCl₄)
- Cesium tetrachloroaluminate (CsAlCl₄)
Comparison:
- Potassium tetrachloroaluminate vs. Sodium tetrachloroaluminate: this compound has a higher ionic conductivity, making it more suitable for use in batteries.
- This compound vs. Lithium tetrachloroaluminate: this compound is less hygroscopic, providing better stability in humid conditions.
- This compound vs. Cesium tetrachloroaluminate: this compound is more cost-effective and readily available compared to cesium tetrachloroaluminate .
This compound stands out due to its unique combination of high ionic conductivity, stability, and cost-effectiveness, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
potassium;tetrachloroalumanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYPPIJKJOXDY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al-](Cl)(Cl)(Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4K |
Source


|
| Record name | potassium tetrachloroaluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13821-13-1 |
Source


|
| Record name | Potassium tetrachloroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














